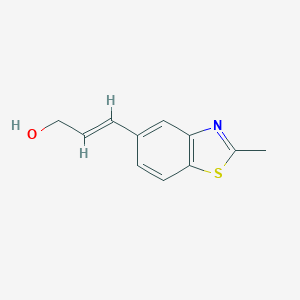
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This particular compound is characterized by the presence of a methyl group at the second position of the benzothiazole ring and a propenol group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol typically involves the condensation of 2-methylbenzo[d]thiazole with an appropriate aldehyde under basic conditions. One common method is the reaction of 2-methylbenzo[d]thiazole with cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enal or 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
科学的研究の応用
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or electroluminescence.
作用機序
The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Lacks the propenol group and has different chemical properties and applications.
3-(2-Methylbenzo[d]thiazol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-Methyl-5-nitrobenzothiazole: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is unique due to the presence of both the benzothiazole ring and the propenol group, which confer specific chemical reactivity and potential biological activities
特性
CAS番号 |
125901-73-7 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
InChIキー |
YFWKBZYYSGZOQX-NSCUHMNNSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
異性体SMILES |
CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
同義語 |
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















